2-((3-Chlorophenyl)amino)-N-isopropylacetamide
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Overview
Description
2-((3-Chlorophenyl)amino)-N-isopropylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group attached to an amino group, which is further connected to an isopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenyl)amino)-N-isopropylacetamide typically involves the reaction of 3-chloroaniline with isopropyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-chloroaniline attacks the carbonyl carbon of isopropyl chloroacetate, leading to the formation of the desired amide product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorophenyl)amino)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-((3-Chlorophenyl)amino)-N-isopropylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Chlorophenyl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: A precursor in the synthesis of 2-((3-Chlorophenyl)amino)-N-isopropylacetamide.
N-isopropylacetamide: Another amide compound with similar structural features.
Chlorophenyl derivatives: Compounds with chlorophenyl groups that exhibit similar chemical reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15ClN2O |
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Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-(3-chloroanilino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H15ClN2O/c1-8(2)14-11(15)7-13-10-5-3-4-9(12)6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
YHHSYFGBIOYNLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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